The primary source of kasugamycin sulfate is the fermentation of Streptomyces kasugaensis. The fermentation process typically involves aerobic conditions where the microorganism is cultivated in a nutrient-rich medium. After fermentation, kasugamycin is extracted and purified from the broth, often resulting in its hydrochloride or sulfate forms, which are more stable and easier to handle .
The synthesis of kasugamycin sulfate involves several steps, primarily focusing on the fermentation process followed by purification techniques. The production starts with inoculating a sterilized growth medium with Streptomyces kasugaensis. The fermentation typically lasts for about 48 to 90 hours at a controlled temperature and pH .
Technical Details:
Kasugamycin sulfate has a complex molecular structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 748.88 g/mol .
Data:
The structure consists of an acetamidinium-carboxylate group attached to a hexopyranosyl ring and an inositol ring, which plays a crucial role in binding to ribosomal RNA during protein synthesis inhibition .
Kasugamycin undergoes various chemical reactions that are essential for its function as an antibiotic. Its primary reaction involves binding to the ribosomal RNA within the bacterial ribosome, specifically at the messenger RNA channel of the 30S subunit.
Technical Details:
Kasugamycin exerts its antibacterial effects by inhibiting protein synthesis at the initiation stage. It binds to the ribosome, blocking the entry of transfer RNA and preventing polypeptide elongation.
Process and Data:
Kasugamycin sulfate has several scientific and agricultural applications:
Kasugamycin sulfate is the stabilized salt form of kasugamycin (KSM), an aminoglycoside antibiotic produced by Streptomyces kasugaensis. The parent compound comprises three distinct moieties:
The stereochemical configuration is critical for bioactivity. Key chiral centers include:
Table 1: Stereochemical Features of Kasugamycin Moieties
Moiety | Key Chiral Centers | Configuration | Catalyzing Enzyme |
---|---|---|---|
D-chiro-Inositol | C1-OH | Axial | KasJ (epimerase) |
Kasugamine | C3 (amino group) | S | KasC (aminotransferase) |
Kasugamine | C4 (guanidino group) | R | KasR (dehydratase) |
Glycine imine | Cα (carboxyformimidoyl carbon) | E-isomer | KasN (glycine oxidase) |
The kasugamycin biosynthetic gene cluster (KBGC) in S. kasugaensis encodes 15+ enzymes orchestrating a convergent pathway:
Initiation: Kasugamine Formation
Contrary to earlier models proposing KasF as a starter enzyme, recent biochemical evidence confirms KasQ as the initiating epimerase. It converts UDP-GlcNAc to UDP-N-acetylmannosamine (UDP-ManNAc) [1]. Subsequent steps involve:
Glycosylation and Epimerization
Resistance Mechanisms
Self-resistance enzymes KasF and KasH (acetyltransferases) inactivate KSM via N2ʹ-acetylation, preventing autoinhibition during biosynthesis [1].
The two-carbon imine side chain originates from glycine, with serine acting as a metabolic precursor. Isotope labeling studies (¹³C,¹⁵N-glycine) confirm direct incorporation into the carboxyformimidoyl group [1] [4]. Key enzymatic steps include:
Serine contributes indirectly through cellular one-carbon metabolism, generating glycine via serine hydroxymethyltransferase.
Table 2: Precursor Contributions to Kasugamycin Structure
Precursor | Incorporated Moiety | Key Evidence |
---|---|---|
UDP-GlcNAc | Kasugamine scaffold | ¹³C-labeling; KasQ catalysis [1] |
myo-Inositol | D-chiro-inositol unit | Isotope tracing; KasJ activity [5] |
Glycine | Carboxyformimidoyl side chain | ¹³C,¹⁵N dual-labeling [1] [4] |
L-Serine | Glycine precursor pool | Metabolic flux studies [4] |
Native Fermentation Optimization
S. kasugaensis fermentation historically yielded ≤5 g/L KSM. Recent advances include:
Heterologous Production
Heterologous expression bypasses native regulatory constraints:
Table 3: Production Methods for Kasugamycin
Method | Host Strain | Titer | Key Innovation |
---|---|---|---|
Native Fermentation | S. aureofaciens BJX007 | 25–28 g/L | Tween-20 surfactant (1 g/L) [3] |
Heterologous Expression | S. lividans (cassette II) | ~5 g/L | Constitutive kasT expression [5] |
Heterologous Expression | R. erythropolis (cassette III) | ~15 g/L | ino1-mediated myo-inositol supply [6] |
Synthetic Challenges
Total chemical synthesis remains impractical due to:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7